

## MZ-101: A Substrate Reduction Therapy for Glycogen Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MZ-101    |           |
| Cat. No.:            | B12365897 | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Pompe disease, a lysosomal storage disorder resulting from a deficiency in the acid alphaglucosidase (GAA) enzyme, leads to the pathological accumulation of glycogen, primarily in muscle tissues. While enzyme replacement therapy (ERT) has been the mainstay of treatment, it has limitations. Substrate reduction therapy (SRT) presents a promising alternative or complementary approach by aiming to decrease the production of glycogen. This technical guide provides a comprehensive overview of **MZ-101**, a potent and selective small-molecule inhibitor of muscle glycogen synthase 1 (GYS1), and its successor compound, MZE001, as a potential oral SRT for Pompe disease and other glycogen storage disorders. This document details the mechanism of action, preclinical data, and clinical development of this therapeutic strategy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

# Introduction to Substrate Reduction Therapy in Pompe Disease

Pompe disease is characterized by the accumulation of glycogen within lysosomes, leading to progressive muscle weakness, respiratory insufficiency, and, in the infantile-onset form,



cardiomyopathy.[1] The standard of care, ERT, involves intravenous infusion of recombinant human GAA (rhGAA) to replace the deficient enzyme. However, ERT has challenges, including the need for frequent infusions, variable efficacy in skeletal muscle, and the potential for immune responses.[1]

Substrate reduction therapy offers a different therapeutic paradigm by targeting the synthesis of glycogen, thereby reducing the amount of substrate that accumulates in the lysosomes. The primary enzyme responsible for glycogen synthesis in muscle is glycogen synthase 1 (GYS1). [1] By inhibiting GYS1, SRT aims to rebalance glycogen metabolism, alleviate cellular pathology, and improve clinical outcomes.

# MZ-101 and MZE001: Potent and Selective GYS1 Inhibitors

**MZ-101** was identified through a high-throughput screen as a potent and selective small-molecule inhibitor of GYS1.[2] It demonstrates a non-competitive mechanism of inhibition with respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P).[3] MZE001 is a successor compound to **MZ-101**, developed for clinical investigation.[4] Both compounds exhibit high selectivity for the muscle isoform GYS1 over the liver isoform GYS2, which is crucial for maintaining hepatic glycogen metabolism and glucose homeostasis. [2][3]

#### **Mechanism of Action**

The therapeutic rationale for GYS1 inhibition in Pompe disease is to decrease the rate of glycogen synthesis to a level that can be managed by the residual or replaced GAA activity, thus preventing pathological accumulation.





Click to download full resolution via product page

Figure 1: Mechanism of action of MZ-101/MZE001 in Pompe disease.

#### **Preclinical Data**

Extensive preclinical studies in various models have demonstrated the potential of GYS1 inhibition as a therapeutic strategy for Pompe disease.

## In Vitro Potency and Selectivity



**MZ-101** is a highly potent inhibitor of human GYS1 with an IC50 value of 0.041  $\mu$ M.[2][5][6] Importantly, it shows selectivity for GYS1 over the hepatic isoform GYS2.[2]

Table 1: In Vitro Potency of MZ-101

| Target     | Assay Type                  | IC50 (μM)                           | Reference |
|------------|-----------------------------|-------------------------------------|-----------|
| Human GYS1 | PK-LDH coupled enzyme assay | 0.041                               | [2][5][6] |
| Human GYS2 | PK-LDH coupled enzyme assay | >100 (not specified, but selective) | [2]       |

## **Cellular Activity**

In primary human fibroblasts from both healthy donors and individuals with infantile-onset Pompe disease (IOPD), **MZ-101** treatment led to a dose-dependent reduction in glycogen accumulation.

Table 2: Cellular Activity of **MZ-101** in Human Fibroblasts

| Cell Type                    | Parameter                  | Value   | Reference |
|------------------------------|----------------------------|---------|-----------|
| Healthy Donor<br>Fibroblasts | Glycogen reduction<br>EC50 | ~500 nM |           |
| IOPD Fibroblasts             | Glycogen reduction<br>EC50 | ~500 nM |           |

#### In Vivo Efficacy in Animal Models

Studies in mouse and canine models of Pompe disease have demonstrated the in vivo efficacy of GYS1 inhibition.

Mouse Model: Chronic oral administration of MZ-101 in a Pompe mouse model (GAA knockout) reduced glycogen accumulation in skeletal muscle with an efficacy comparable to ERT.[1] The combination of MZ-101 and ERT resulted in an additive effect, normalizing muscle glycogen levels.[1][4][6]



 Canine Model: Treatment with MZE001 in a canine model also led to reduced tissue glycogen, which correlated with a decrease in biomarkers.[3][4]

Table 3: Summary of In Vivo Preclinical Efficacy Data

| Compound | Animal Model            | Treatment            | Key Findings                                                       | Reference |
|----------|-------------------------|----------------------|--------------------------------------------------------------------|-----------|
| MZ-101   | Pompe Mouse<br>(GAA KO) | Monotherapy          | Reduced<br>elevated<br>glycogen levels<br>in skeletal<br>muscle.   | [4]       |
| MZ-101   | Pompe Mouse<br>(GAA KO) | Combination with ERT | Normalized tissue glycogen and restored cellular homeostasis.      | [1][4][6] |
| MZE001   | Canine                  | Monotherapy          | Reduced tissue glycogen, correlating with decreased biomarkers.    | [3][4]    |
| MZE001   | Pompe Mouse<br>(GAA KO) | Monotherapy          | Dose-dependent inhibition of de novo glycogen synthesis in muscle. | [3]       |

## **Clinical Development of MZE001**

Based on the promising preclinical data, MZE001 advanced into clinical development.

### **Phase 1 Clinical Trial (NCT05249621)**

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 112 healthy volunteers to evaluate the safety, tolerability,



pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001.[1][7][8][9]

#### Key Findings:

- Safety and Tolerability: MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for ten days.[1][7][9] Most adverse events were mild.[1]
- Pharmacokinetics: The plasma half-life of MZE001 was approximately 12 hours, supporting a twice-daily dosing regimen.[7]
- Pharmacodynamics:
  - Treatment with MZE001 resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement with GYS1.[1][7][9]
  - In a subset of participants receiving MZE001 480 mg twice daily for ten days, there was a significant reduction in total muscle glycogen and inhibition of acute muscle glycogen synthesis as measured by a <sup>13</sup>C-glucose tracer study.[10]

Table 4: Summary of MZE001 Phase 1 Clinical Trial Results in Healthy Volunteers

| Parameter                 | Dose                            | Outcome                  | Reference |
|---------------------------|---------------------------------|--------------------------|-----------|
| Safety                    | Up to 720 mg BID for<br>10 days | Well-tolerated           | [1][7][9] |
| PBMC Glycogen             | Multiple ascending doses        | Dose-dependent reduction | [1][7][9] |
| Muscle Glycogen Synthesis | 480 mg BID for 10<br>days       | 64% inhibition           | [10]      |
| Total Muscle<br>Glycogen  | 480 mg BID for 10<br>days       | 41% reduction            | [10]      |

These positive Phase 1 results have supported the progression of MZE001 to a Phase 2 trial in patients with Pompe disease.[1]



#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used in the preclinical and clinical evaluation of **MZ-101**/MZE001.

#### **GYS1 Enzyme Inhibition Assay (PK-LDH Coupled Assay)**

This in vitro assay measures the enzymatic activity of GYS1 and its inhibition by test compounds.



Click to download full resolution via product page

Figure 2: Workflow for the PK-LDH coupled enzyme assay.

Principle: The activity of GYS1 produces UDP. In a coupled reaction, pyruvate kinase (PK) uses ATP to phosphorylate UDP to UTP, generating ADP. Lactate dehydrogenase (LDH) then uses NADH to reduce pyruvate (generated from phosphoenolpyruvate, PEP, by PK) to lactate, oxidizing NADH to NAD+. The rate of GYS1 activity is therefore proportional to the rate of NADH depletion, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[11][12]

#### General Protocol Outline:

• A reaction mixture is prepared containing recombinant human GYS1, UDP-glucose, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase



(LDH) in a suitable buffer.

- The test compound (MZ-101 or MZE001) at various concentrations is added to the reaction mixture.
- The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time.
- The initial reaction rates are calculated and used to determine the IC50 of the inhibitor.

### **Cellular Glycogen Accumulation Assay**

This assay quantifies the effect of GYS1 inhibition on glycogen levels in cultured cells.

#### General Protocol Outline:

- Primary human fibroblasts from healthy controls and Pompe patients are cultured in highglucose medium to promote glycogen synthesis.
- Cells are treated with varying concentrations of MZ-101 for a specified period (e.g., 7 days).
- After treatment, cells are lysed, and the total glycogen content is measured using a commercially available glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
- The EC50 for glycogen reduction is calculated from the dose-response curve.

## In Vivo Glycogen Synthesis Measurement (¹³C-Glucose Tracer Analysis)

This stable isotope tracer method allows for the direct measurement of de novo glycogen synthesis in vivo.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for <sup>13</sup>C-glucose tracer analysis of glycogen synthesis.

Principle: A subject is administered glucose that has been isotopically labeled with <sup>13</sup>C. This labeled glucose is then incorporated into newly synthesized glycogen. By measuring the amount of <sup>13</sup>C-labeled glucose in glycogen from a tissue sample, the rate of de novo glycogen synthesis can be quantified.[2][10][13][14]

#### General Protocol Outline:

• Subjects (animal models or human volunteers) are administered an oral solution of <sup>13</sup>C-labeled glucose (e.g., [U-<sup>13</sup>C<sub>6</sub>]-glucose).



- After a defined period, a muscle tissue biopsy is collected.
- Metabolites are extracted from the tissue sample.
- Glycogen is isolated and hydrolyzed to glucose monomers.
- The isotopic enrichment of <sup>13</sup>C in the glucose is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).
- The rate of glycogen synthesis is calculated based on the incorporation of the <sup>13</sup>C label.

#### **Conclusion and Future Directions**

**MZ-101** and its successor MZE001 represent a promising new class of oral substrate reduction therapies for Pompe disease. The potent and selective inhibition of GYS1 has been shown to effectively reduce glycogen accumulation in preclinical models, both as a monotherapy and in combination with ERT. The positive results from the Phase 1 clinical trial of MZE001 in healthy volunteers, demonstrating safety and target engagement, provide a strong rationale for its continued development.

Future studies, including the ongoing Phase 2 trial in patients with Pompe disease, will be critical to establish the clinical efficacy and long-term safety of this therapeutic approach. Key questions to be addressed include the optimal dose in patients, the extent of clinical benefit in terms of muscle function and respiratory outcomes, and the potential for MZE001 to be used as a monotherapy or in combination with existing and next-generation ERTs. The development of GYS1 inhibitors like MZE001 holds the potential to significantly improve the treatment landscape for individuals living with Pompe disease and other glycogen storage disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pompediseasenews.com [pompediseasenews.com]



- 2. benchchem.com [benchchem.com]
- 3. mazetx.com [mazetx.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GYS1 inhibitor MZ-101 has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. mazetx.com [mazetx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Maze Therapeutics reports positive data from Pompe disease trial [clinicaltrialsarena.com]
- 10. mdaconference.org [mdaconference.org]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MZ-101: A Substrate Reduction Therapy for Glycogen Storage Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365897#mz-101-as-a-substrate-reduction-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com